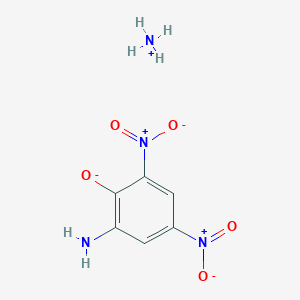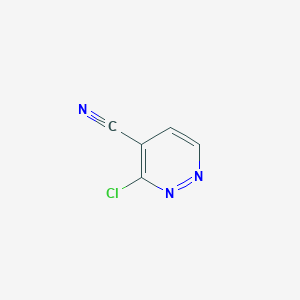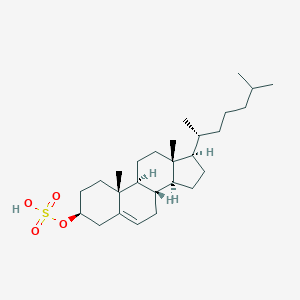
2,3-Dimethylphenylisothiocyanate
Vue d'ensemble
Description
2,3-Dimethylphenylisothiocyanate is a chemical compound with the molecular formula C9H9NS and a molecular weight of 163.239 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .Molecular Structure Analysis
The molecular structure of 2,3-Dimethylphenylisothiocyanate can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique
Synthesis of Thiophene Derivatives
Isothiocyanates, including 2,3-Dimethylphenyl Isothiocyanate, have been used in the synthesis of thiophene derivatives . Thiophene derivatives are an important class of heterocyclic compounds applied in medicinal chemistry, pharmacology, agrochemistry, and materials science .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives, synthesized using isothiocyanates, are key materials in organic light-emitting diodes . They are also used in organic field-effect transistors and organic photovoltaics .
Pharmaceutical Applications
Some known drugs used for the treatment of major depressive disorder, type 2 diabetes, and heart disease, such as duloxetine, canagliflozin, and clopidogrel also have thiophene moiety in their structures . This moiety can be synthesized using isothiocyanates.
Anticancer Activity
The reaction of pyridine-2,6-bis(3-oxopropanenitrile), phenyl isothiocyanate, and α-halo compounds produces polysubstituted thiophenes, which were screened for anticancer activity against two human cancer cell lines (HEPG2 and MCF7) .
Antibacterial Properties
Synthesized compounds using isothiocyanates exhibited excellent to good activity against Gram-negative microorganisms (Pseudomonas aeruginosa and Escherichia coli) and lower activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) .
Antifungal Activity
These compounds also showed moderate to low antifungal activity against Aspergillus niger and Candida albicans .
Chiral Stationary Phase in Normal-Phase Liquid Chromatography
2,6-Dimethylphenyl isocyanate has been used in the preparation of derivatized β-cyclodextrins, which are used as chiral stationary phase in normal-phase liquid chromatography .
Preparation of Tris(2,6-dimethylphenylimido)methylrhenium(VII)
This compound has also been used in the preparation of tris(2,6-dimethylphenylimido)methylrhenium(VII), a compound with potential applications in various fields .
Safety and Hazards
Mécanisme D'action
Target of Action
2,3-Dimethylphenyl Isothiocyanate (also known as 1-Isothiocyanato-2,3-dimethylbenzene or 2,3-Dimethylphenylisothiocyanate) is a type of isothiocyanate, which are known to have diverse biological activities. The primary targets of isothiocyanates are proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The compound disrupts the cell membrane of bacteria and fungi, leading to cell death . This mechanism of action is different from that of traditional antibiotics, which target specific cellular processes .
Biochemical Pathways
Isothiocyanates, including 2,3-Dimethylphenyl Isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
The pharmacokinetic properties of isothiocyanates are characterized by linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . They are metabolized by the mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Result of Action
The molecular and cellular effects of 2,3-Dimethylphenyl Isothiocyanate’s action include the disruption of the cell membrane of bacteria and fungi, leading to cell death . This results in its potential effectiveness against a broader range of pathogens and less proneness to the development of resistance .
Action Environment
The action, efficacy, and stability of 2,3-Dimethylphenyl Isothiocyanate can be influenced by environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-isothiocyanato-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-4-3-5-9(8(7)2)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASTZUGVKHOFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165476 | |
| Record name | 2,3-Dimethylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylphenylisothiocyanate | |
CAS RN |
1539-20-4 | |
| Record name | 2,3-Dimethylphenylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1539-20-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methylbenzo[b]thiophene](/img/structure/B72938.png)







